2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine
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Overview
Description
2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure with an iodobenzoyl group attached to a piperazine ring, which is further connected to a pyrimidine ring substituted with a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the iodobenzoyl group through a nucleophilic substitution reaction. The pyrimidine ring is then constructed via cyclization reactions, and the pyrrolidine group is introduced through subsequent substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the iodobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated or hydrogenated products .
Scientific Research Applications
2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole
- 1-(2-Pyrimidyl)piperazine
Uniqueness
2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine stands out due to the presence of the iodobenzoyl group, which imparts unique reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C20H24IN5O |
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Molecular Weight |
477.3 g/mol |
IUPAC Name |
(2-iodophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24IN5O/c1-15-14-18(24-8-4-5-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-6-2-3-7-17(16)21/h2-3,6-7,14H,4-5,8-13H2,1H3 |
InChI Key |
VIOXAPSLVSPJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3I)N4CCCC4 |
Origin of Product |
United States |
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